2-Chloro-3-cyclopropoxy-6-ethylpyridine
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Overview
Description
2-Chloro-3-cyclopropoxy-6-ethylpyridine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 2-Chloro-3-cyclopropoxy-6-ethylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the ethyl group, often through alkylation reactions .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
2-Chloro-3-cyclopropoxy-6-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: While not used directly in medicine, it serves as a precursor for the development of pharmaceutical compounds.
Industry: It finds applications in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-6-ethylpyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the chloro, cyclopropoxy, and ethyl groups may influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
2-Chloro-3-cyclopropoxy-6-ethylpyridine can be compared with other similar compounds, such as:
2-Chloro-6-ethylpyridine: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
3-Cyclopropoxy-6-ethylpyridine: Lacks the chloro group, which may affect its ability to undergo substitution reactions.
2-Chloro-3-cyclopropoxy-5-ethylpyridine: The position of the ethyl group is different, which can influence its overall chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-6-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3 |
InChI Key |
WVGHBLKGFXPFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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